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molecular formula C12H9NO3 B1370847 4-pyridin-2-yloxybenzoic acid CAS No. 51363-00-9

4-pyridin-2-yloxybenzoic acid

Cat. No. B1370847
M. Wt: 215.2 g/mol
InChI Key: GKSKQZLHPWBLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982348B2

Procedure details

To a solution of benzyl 4-(pyridin-2-yloxy)benzoate (24.8 g, 81.5 mmol) in ethanol (300 ml) was added 10% palladium/carbon (containing water by 50%) (2.0 g), and the mixture was stirred overnight under a hydrogen stream at 80° C. The reaction solution was filtered with celite and the filtrate was concentrated. The residue was recrystallized from ethanol to give the objective substance (14.1 g, 80%).
Name
benzyl 4-(pyridin-2-yloxy)benzoate
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][C:8]1[CH:23]=[CH:22][C:11]([C:12]([O:14]CC2C=CC=CC=2)=[O:13])=[CH:10][CH:9]=1>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][C:8]1[CH:23]=[CH:22][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1

Inputs

Step One
Name
benzyl 4-(pyridin-2-yloxy)benzoate
Quantity
24.8 g
Type
reactant
Smiles
N1=C(C=CC=C1)OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight under a hydrogen stream at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered with celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give the objective substance (14.1 g, 80%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=C(C=CC=C1)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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